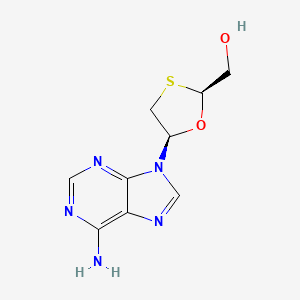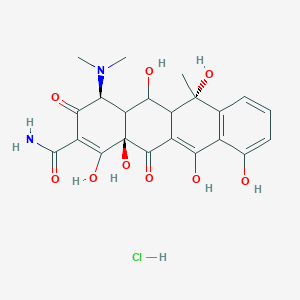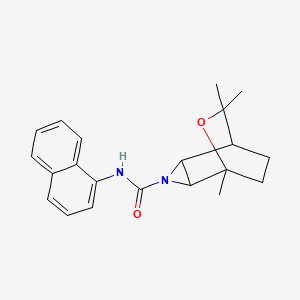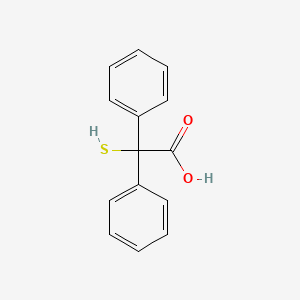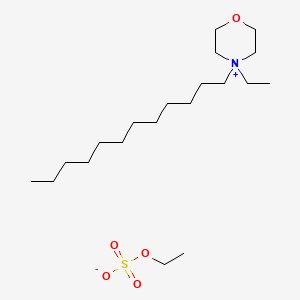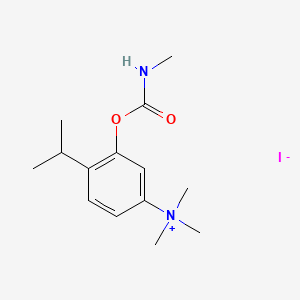![molecular formula C18H20N2O2 B15196057 2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione CAS No. 162265-50-1](/img/structure/B15196057.png)
2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives
Méthodes De Préparation
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- can be achieved through several methods. One common approach involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to produce the desired compound. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products. It can also undergo substitution reactions, where the diethylamino group can be replaced with other functional groups under appropriate conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with biological targets. For example, some derivatives have been investigated for their anticancer properties . In the industry, the compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)- . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and biological activities. The unique features of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
162265-50-1 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H20N2O2/c1-3-19(4-2)11-12-20-17(21)14-9-5-7-13-8-6-10-15(16(13)14)18(20)22/h5-10H,3-4,11-12H2,1-2H3 |
Clé InChI |
KKXSSCKTKDQRIB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


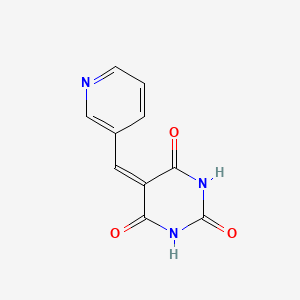

![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)



